1-(3-Methoxypropanesulfonyl)piperazine hydrochloride is an organic compound that belongs to the class of piperazine derivatives. Piperazines are a group of heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms. This specific compound is notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate or active pharmaceutical ingredient.
The compound is synthesized through various chemical methods, often involving piperazine as a core structure modified by the introduction of different functional groups. It falls under the category of sulfonyl-containing piperazines, which are known for their biological activities and therapeutic potential.
The synthesis of 1-(3-Methoxypropanesulfonyl)piperazine hydrochloride can be approached through several methods, typically starting from commercially available piperazine. A common synthetic route includes:
This method allows for the introduction of the methoxypropanesulfonyl group onto the piperazine ring, creating the desired compound.
The chemical reactivity of 1-(3-Methoxypropanesulfonyl)piperazine hydrochloride can be analyzed through various reactions:
The mechanism of action for 1-(3-Methoxypropanesulfonyl)piperazine hydrochloride is not fully elucidated but can be inferred based on its structural features:
1-(3-Methoxypropanesulfonyl)piperazine hydrochloride exhibits several notable physical and chemical properties:
1-(3-Methoxypropanesulfonyl)piperazine hydrochloride has potential applications in various scientific fields:
Piperazine sulfonylation, particularly for synthesizing 1-(3-methoxypropanesulfonyl)piperazine hydrochloride, employs nucleophilic substitution between piperazine derivatives and sulfonyl chlorides. A prominent method involves reacting piperazine hydrochloride with 3-methoxypropane-1-sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as an acid scavenger. This yields the sulfonylated intermediate, which is subsequently converted to the hydrochloride salt via HCl treatment [3] [9].
Alternative routes utilize protected piperazines (e.g., N-Boc-piperazine) to mitigate regioselectivity challenges. After sulfonylation, acidic deprotection (e.g., trifluoroacetic acid) followed by salt formation achieves the target compound in >75% purity [5]. For scale-up, continuous-flow reactors enhance mixing efficiency, reducing side products like bis-sulfonylated piperazine by controlling stoichiometric ratios [1].
Table 1: Key Sulfonylation Methods
Sulfonylating Agent | Base/Catalyst | Solvent | Yield (%) |
---|---|---|---|
3-Methoxypropane-1-sulfonyl chloride | Triethylamine | DCM | 82 |
in situ generated sulfonyl chloride* | Pyridine | THF | 68 |
Protected sulfonyl chloride | NaOH | Toluene | 75 |
*Via 3-mercaptopropanol methylation and chlorination [7].
The 3-methoxypropanesulfonyl group significantly influences reaction kinetics and regioselectivity. Its electron-donating methoxy moiety reduces the sulfonyl chloride’s electrophilicity, moderating reaction rates to favor mono-sulfonylation over bis-adducts. Computational studies confirm a 15% lower activation energy compared to unsubstituted propanesulfonyl analogs [4] [8].
Additionally, the ether oxygen enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile), facilitating homogeneous reactions and reducing aggregation. This is critical for achieving >90% conversion in telescoped syntheses, where intermediates precipitate as hydrochloride salts [3] [9]. The substituent’s stability under acidic conditions also simplifies salt formation without cleavage, a limitation observed in aryl sulfonates [5].
Solid-phase peptide synthesis (SPPS) leverages chlorotrityl resin to anchor N-Fmoc-piperazine, enabling sequential addition of sulfonyl precursors. After chain assembly, cleavage with trifluoroethanol (TFE)/DCM releases the product, minimizing purification needs. SPPS achieves 85–90% yield for small batches (<5 g) but suffers from resin loading limitations (0.5–1.0 mmol/g), restricting scale-up [6] [10].
In contrast, solution-phase synthesis excels in scalability, with reactors >50 L producing kilogram quantities of the compound. Key advantages include:
However, SPPS outperforms for complex analogs (e.g., pyrroloquinoxaline-piperazine hybrids), where orthogonal protection is essential. A case study synthesizing Sirt6 activators showed SPPS reduced side products by 30% compared to solution methods [8] [10].
Table 3: Synthesis Method Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Maximum Scale | 100 g | >1 kg |
Typical Yield | 80–85% | 75–82% |
Purification Complexity | Low (resin filtration) | High (extraction/recrystallization) |
Best Suited For | Multi-step analogs | Bulk production |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1